molecular formula C13H15N3O2 B2513066 2-Azepan-1-yl-5-nitrobenzonitrile CAS No. 78243-61-5

2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No.: B2513066
CAS No.: 78243-61-5
M. Wt: 245.282
InChI Key: YHAHHLXDJPCKMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile typically involves the reaction of 5-nitrobenzonitrile with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azepan-1-yl-5-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins or enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azepan-1-yl-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the nitro group and the azepane ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(azepan-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHHLXDJPCKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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